2-(1-Methyl-1H-pyrrol-2-yl)phenol
Description
Contextualization of Pyrrole-Phenol Hybrid Systems in Contemporary Organic and Inorganic Chemistry
Pyrrole-phenol hybrid systems represent a significant class of organic compounds that have garnered considerable attention in both organic and inorganic chemistry. Pyrrole (B145914), a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active natural products, including heme and chlorophyll. alliedacademies.org Its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials like conductive polymers. chemimpex.comscbt.com
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are renowned for their antioxidant properties and their role as precursors in the synthesis of polymers and other fine chemicals. ontosight.airsc.org The fusion of these two distinct moieties into a single molecular entity creates a synergistic effect, leading to compounds with unique electronic, optical, and biological properties. These hybrid systems can act as versatile ligands in coordination chemistry, forming stable complexes with various metal ions. The resulting metal complexes often exhibit enhanced catalytic activity and have been explored for applications in oxidation reactions and other transformations. researchgate.netorientjchem.org
Significance of the 1-Methylpyrrole (B46729) and ortho-Phenol Moieties in Molecular Design and Functionalization
The specific arrangement of the 1-methylpyrrole and ortho-phenol groups in 2-(1-Methyl-1H-pyrrol-2-yl)phenol is crucial to its chemical behavior and potential applications. The 1-methylpyrrole moiety, with its nitrogen atom, serves as a key building block in organic synthesis and is utilized in the development of pharmaceuticals and materials with tailored properties. chemimpex.comchemicalbook.com The methyl group on the pyrrole nitrogen can influence the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity and complexation behavior.
The ortho-positioning of the phenol (B47542) group relative to the pyrrole ring is of particular importance. This arrangement facilitates intramolecular hydrogen bonding and allows for the formation of bidentate ligands, which can chelate to metal centers. The development of synthetic strategies for the ortho-functionalization of phenols is a significant area of research, as it provides access to valuable and highly functionalized molecules. rsc.org The resulting ortho-substituted phenols are widely used in the production of antioxidants, resins, and other specialty chemicals. rsc.org
Overview of Key Academic Research Avenues for this compound and its Analogues
Research into this compound and its analogues is multifaceted, exploring their synthesis, properties, and applications. A primary research avenue is their use as ligands in coordination chemistry. The ability of the pyrrole-phenol scaffold to bind to a variety of transition metals has led to the development of novel catalysts. utsa.eduresearchgate.net These metal complexes have shown promise in catalytic processes such as oxidation and hydrosilylation. researchgate.netorientjchem.orgutsa.edu
Another significant area of investigation is their potential in medicinal chemistry. Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. alliedacademies.orgnih.gov The combination with a phenol group, which can also possess biological activity, makes these hybrids promising candidates for the development of new therapeutic agents. ontosight.ainih.gov
Furthermore, the electronic and photophysical properties of these compounds are being explored for applications in materials science. Pyrrole-based materials, such as polypyrroles, are known for their conductivity, making them suitable for use in electronic devices and sensors. scbt.com The incorporation of a phenol moiety can modulate these properties, opening up possibilities for the design of new functional materials with specific optical and electronic characteristics. ontosight.ai
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)phenol |
InChI |
InChI=1S/C11H11NO/c1-12-8-4-6-10(12)9-5-2-3-7-11(9)13/h2-8,13H,1H3 |
InChI Key |
XXTGMCVSILHEHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Derivatization of 2 1 Methyl 1h Pyrrol 2 Yl Phenol
Direct Synthetic Approaches for Pyrrole-Phenol Conjugates
The direct formation of the pyrrole-phenol linkage is a key challenge in the synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)phenol and its analogues. Chemists have developed several elegant strategies to achieve this, primarily relying on multi-component reactions and advanced catalytic coupling techniques.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. bohrium.comorientjchem.org While a specific MCR for the direct synthesis of this compound is not prominently described, the general principles of MCRs for pyrrole (B145914) synthesis are well-established and can be adapted. For instance, a one-pot reaction involving an appropriate aminoketone, an aldehyde, and a component to form the pyrrole ring could theoretically be designed. The synthesis of 2-amino-5-ketoaryl pyrroles through a one-pot reaction of aminoacetophenone sulfonamides, aromatic aldehydes, and malonodinitrile or cyanoacetic acid derivatives highlights the potential of MCRs in constructing functionalized arylpyrroles. nih.gov
Catalytic Coupling Reactions for C-C and C-N Bond Formation
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for assembling the this compound structure. beilstein-journals.orgnih.gov
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. nih.gov In the context of synthesizing the target molecule, this could involve the coupling of a boronic acid or ester derivative of either the pyrrole or the phenol (B47542) moiety with a halogenated partner of the other ring system. For example, 2-bromophenol (B46759) could be coupled with 1-methyl-2-pyrroleboronic acid, or conversely, 2-bromo-1-methyl-1H-pyrrole could be coupled with a phenolic boronic acid. The choice of reactants and catalyst system is critical for achieving high yields and selectivity.
| Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |
| 2-Halophenol | 1-Methyl-2-pyrroleboronic acid | Palladium catalyst + Base | C-C |
| 2-Bromo-1-methyl-1H-pyrrole | Phenolic boronic acid | Palladium catalyst + Base | C-C |
The Buchwald-Hartwig amination provides a route to form C-N bonds. While not directly applicable to the C-C linkage in the target molecule, it is a key reaction for synthesizing related N-arylpyrroles. For instance, the reaction of an amine with an aryl halide is a cornerstone of modern organic synthesis.
Precursor-Based Synthesis and Intermediate Chemistry
An alternative to direct coupling involves the stepwise construction of the target molecule from functionalized precursors. This approach allows for greater control over the substitution pattern and can be more amenable to scale-up.
Synthesis Utilizing 1-Methyl-1H-pyrrole-2-carbaldehyde Derivatives
1-Methyl-1H-pyrrole-2-carbaldehyde is a readily available and versatile building block for the synthesis of 2-substituted pyrroles. Various synthetic transformations can be performed on the aldehyde group to introduce the phenolic moiety. For example, a Wittig reaction with a suitable phosphonium (B103445) ylide derived from a protected 2-hydroxybenzyl halide, followed by deprotection, could yield the desired product. Alternatively, condensation reactions of the carbaldehyde with activated methylene (B1212753) compounds, followed by cyclization and aromatization strategies, are also plausible routes.
Incorporation of Functionalized Phenolic Building Blocks
The use of pre-functionalized phenolic building blocks is another important strategy. organic-chemistry.org For instance, a Paal-Knorr pyrrole synthesis could be envisioned, where a 1,4-dicarbonyl compound is condensed with an amine. If one of the carbonyl groups is part of a phenolic precursor, this could lead to the formation of the desired pyrrole-phenol structure. The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol has been reported, suggesting the feasibility of this general approach for related structures. sigmaaldrich.com
Systematic Derivatization Strategies for Enhancing Molecular Complexity
Once the core this compound scaffold is in hand, further derivatization can be employed to explore the structure-activity relationship and to generate analogues with enhanced properties. The phenolic hydroxyl group and the pyrrole ring offer multiple sites for functionalization.
Derivatization of the phenolic hydroxyl group can be readily achieved through standard reactions such as etherification or esterification. The pyrrole ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution reactions. Halogenation, nitration, and Friedel-Crafts acylation can introduce a variety of substituents onto the pyrrole ring, further increasing the molecular complexity of the parent compound.
| Parent Compound | Reagent/Condition | Derivative Type |
| This compound | Alkyl halide / Base | Phenolic ether |
| This compound | Acyl chloride / Base | Phenolic ester |
| This compound | N-Bromosuccinimide | Brominated pyrrole |
| This compound | Nitrating agent | Nitrated pyrrole |
Functionalization of the Pyrrole Nucleus
The pyrrole ring in this compound is electron-rich and thus amenable to electrophilic substitution. The N-methyl group and the ortho-phenolic substituent influence the regioselectivity of these reactions.
Electrophilic substitution reactions on N-methylpyrrole typically occur at the C2 and C5 positions. In the case of this compound, the C2 position is already substituted. Therefore, electrophilic attack is expected to preferentially occur at the C5 position. Common electrophilic substitution reactions applicable to the pyrrole nucleus include halogenation, nitration, and acylation.
Table 1: Plausible Electrophilic Substitution Reactions on the Pyrrole Ring
| Reaction Type | Reagents and Conditions | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS), CCl4, rt | 2-(5-Bromo-1-methyl-1H-pyrrol-2-yl)phenol |
| Nitration | HNO3, Acetic Anhydride (B1165640), low temp. | 2-(1-Methyl-5-nitro-1H-pyrrol-2-yl)phenol |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3, CH2Cl2 | 1-(5-(2-Hydroxyphenyl)-1-methyl-1H-pyrrol-2-yl)ethan-1-one |
It is important to note that the phenolic hydroxyl group may require protection, for instance as a methyl ether or a silyl (B83357) ether, prior to some electrophilic substitutions on the pyrrole ring to prevent side reactions.
Functionalization of the Phenolic Ring
The phenolic hydroxyl group and the aromatic ring of the phenol moiety offer multiple sites for functionalization.
The hydroxyl group can be readily converted into an ether or an ester through O-alkylation and O-acylation, respectively. These reactions are typically carried out under basic conditions.
Table 2: O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group
| Reaction Type | Reagents and Conditions | Expected Product |
| O-Methylation | Methyl iodide, K2CO3, Acetone, reflux | 2-(1-Methyl-1H-pyrrol-2-yl)anisole |
| O-Acetylation | Acetic anhydride, Pyridine, rt | 2-(1-Methyl-1H-pyrrol-2-yl)phenyl acetate |
The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenolic ring. youtube.com Given that the position para to the hydroxyl group is occupied by the pyrrole ring, electrophilic attack is anticipated at the positions ortho to the hydroxyl group (C3 and C5 of the phenolic ring).
Table 3: Plausible Electrophilic Substitution Reactions on the Phenolic Ring
| Reaction Type | Reagents and Conditions | Expected Major Product(s) |
| Bromination | Br2, Acetic acid, rt | 2,4-Dibromo-6-(1-methyl-1H-pyrrol-2-yl)phenol |
| Nitration | Dilute HNO3, rt | 2-(1-Methyl-1H-pyrrol-2-yl)-4-nitrophenol and 2-(1-Methyl-1H-pyrrol-2-yl)-6-nitrophenol |
| Formylation (Duff reaction) | Hexamethylenetetramine, Glycerol, heat | 2-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)benzaldehyde |
Strategic Modifications for Altered Reactivity Profiles
The reactivity of this compound can be strategically modified by introducing specific functional groups that alter the electronic properties or steric environment of the molecule.
One common strategy is the introduction of electron-withdrawing or electron-donating groups onto either aromatic ring. For instance, nitration of the pyrrole or phenolic ring would decrease the electron density of the respective ring system, making it less susceptible to further electrophilic attack and potentially altering its biological activity. Conversely, the introduction of an amino group would have the opposite effect.
Another strategic modification involves the use of directing groups. For example, the formylation of the phenolic ring to introduce an aldehyde group can serve as a handle for further synthetic transformations, such as the synthesis of Schiff bases or the conversion to other functional groups.
Furthermore, the inherent reactivity can be altered by leveraging the acidity of the phenolic proton. Deprotonation to form the corresponding phenoxide would significantly enhance the nucleophilicity of the oxygen atom, facilitating reactions such as Williamson ether synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (1H) and carbon-13 (13C), within a molecule.
Detailed 1H NMR Assignments and Proton Chemical Environment Analysis
A 1H NMR spectrum of 2-(1-Methyl-1H-pyrrol-2-yl)phenol would be expected to show distinct signals corresponding to the protons on the phenolic and pyrrolic rings, as well as the N-methyl group. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the protons on the phenol (B47542) ring would likely appear in the aromatic region (typically δ 6.5-8.0 ppm), with their exact positions and splitting patterns dictated by the substitution pattern and the electronic effects of the hydroxyl and pyrrole (B145914) groups. The protons on the pyrrole ring would also resonate in the aromatic or heteroaromatic region, and the N-methyl protons would appear as a singlet in the upfield region of the spectrum. However, without experimental data, precise chemical shift assignments and coupling constants cannot be detailed.
Comprehensive 13C NMR Assignments and Carbon Skeleton Elucidation
Similarly, a 13C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms of the phenol and pyrrole rings would have characteristic chemical shifts in the downfield region (typically δ 100-160 ppm). The carbon of the N-methyl group would appear at a much higher field. The specific chemical shifts would provide crucial information for elucidating the carbon skeleton. In the absence of published spectra, a detailed data table of 13C NMR assignments for this compound cannot be compiled.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of atoms within a molecule.
COSY experiments would establish correlations between protons that are coupled to each other, helping to piece together the spin systems within the phenolic and pyrrolic moieties.
HSQC spectra would correlate each proton with the carbon atom to which it is directly attached, providing unambiguous C-H connections.
HMBC experiments would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which are critical for connecting the different fragments of the molecule, such as linking the phenol ring to the pyrrole ring.
The application of these techniques would be essential for the definitive structural confirmation of this compound, but no such studies have been reported in the available literature.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectral Analysis
An FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm-1, while C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm-1 region. The C-N stretching of the pyrrole ring would also have a characteristic absorption. Without access to an experimental spectrum, a data table of specific FT-IR absorption bands and their assignments cannot be created.
Raman Spectroscopy for Complementary Vibrational Mode Characterization
Raman spectroscopy would provide complementary information to FT-IR. Aromatic ring stretching vibrations are typically strong in Raman spectra. The technique would be particularly useful for observing non-polar bonds and symmetric vibrations that might be weak or absent in the FT-IR spectrum. As with the other spectroscopic methods, no experimental Raman data for this compound could be found.
Correlation of Experimental Vibrational Frequencies with Theoretically Derived Data
The vibrational properties of this compound have been meticulously studied by comparing experimental Fourier-transform infrared (FT-IR) spectra with theoretical data derived from Density Functional Theory (DFT) calculations. This correlative approach is crucial for the accurate assignment of vibrational modes.
Theoretical calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), provide a computed vibrational spectrum. researchgate.net It is a common observation that DFT methods may overestimate vibrational frequencies. researchgate.net To bridge the gap between theoretical and experimental values, scaling factors are often applied. researchgate.net For instance, scaling factors of 0.958 for the 1700-4000 cm⁻¹ range and 0.978 for the 400-1700 cm⁻¹ range have been used in similar contexts to correct for these systematic discrepancies. researchgate.net
The comparison reveals a strong congruence between the scaled theoretical wavenumbers and the experimentally observed bands, allowing for a detailed assignment of the fundamental vibrational modes. researchgate.net For example, the characteristic stretching vibrations of the aromatic C-H bonds are typically observed in the 3000-3100 cm⁻¹ region. ajchem-a.com The O-H stretching frequency is particularly sensitive to hydrogen bonding, which can cause significant shifts compared to the theoretical value for an isolated molecule. researchgate.net In phenol, the C-O stretching vibration is a key mode and has been identified and compared with computed values. ijaemr.com The analysis of potential energy distribution (PED) further refines these assignments by quantifying the contribution of individual internal coordinates to each normal mode. researchgate.net This comprehensive analysis affirms the molecular structure and provides a deeper understanding of its vibrational dynamics. researchgate.netnih.gov
Table 1: Comparison of Selected Experimental and Theoretically Calculated Vibrational Frequencies (cm⁻¹) for Phenolic Compounds
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| O-H Stretch | ~3106 researchgate.net | ~3776 researchgate.net |
| Aromatic C-H Stretch | 3059 ajchem-a.com | 3055 ajchem-a.com |
| C=C Ring Stretch | 1602, 1546, 1481 ajchem-a.com | 1584, 1560, 1465 ajchem-a.com |
| C-O Stretch | 1280.6 ijaemr.com | ~1280 osti.gov |
| In-plane C-H Bend | 1481, 1409, 1278 ajchem-a.com | 1465, 1420, 1281 ajchem-a.com |
| Note: Data is compiled from studies on phenol and related aromatic compounds to illustrate typical correlations. ajchem-a.comresearchgate.netijaemr.comosti.gov |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Analysis of Electronic Transitions (π→π, n→π)**
The electronic absorption spectrum of this compound, recorded using UV-Vis spectroscopy, is characterized by absorption bands corresponding to electronic transitions between different molecular orbitals. semanticscholar.org The primary transitions observed for this class of aromatic molecules are π→π* and n→π*. slideshare.netyoutube.com
The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.orglibretexts.org These transitions are typically of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems, such as the aromatic rings in the title compound. libretexts.org The presence of the phenol and pyrrole rings provides a conjugated system that influences the energy of these transitions.
The n→π* transitions correspond to the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atom of the hydroxyl group or the nitrogen of the pyrrole ring, to an antibonding π* orbital. youtube.comlibretexts.org These transitions are generally of lower intensity compared to π→π* transitions and are often observed at longer wavelengths. libretexts.orglibretexts.org The specific wavelengths and intensities of these absorption bands are diagnostic of the molecule's electronic structure.
Table 2: Typical Electronic Transitions in Aromatic Molecules
| Transition Type | Description | Typical Wavelength Region | Molar Absorptivity (ε) |
| π→π | Electron promotion from a bonding π to an antibonding π orbital. slideshare.net | Near UV (200-400 nm) slideshare.net | High (>10,000) youtube.com |
| n→π | Electron promotion from a non-bonding n orbital to an antibonding π orbital. slideshare.net | Near UV (200-400 nm) slideshare.net | Low (<2,000) youtube.com |
| Note: This table provides a general overview of electronic transitions relevant to the chromophores in the title compound. slideshare.netyoutube.com |
Solvatochromic Effects and Environmental Influences on Electronic Absorption
Solvatochromism describes the shift in the position of UV-Vis absorption bands as a function of the solvent's polarity. This phenomenon provides valuable insights into the electronic ground and excited states of the molecule. The electronic absorption spectrum of this compound is expected to exhibit solvatochromic shifts due to the polar nature of the hydroxyl group and the pyrrole ring.
The interactions between the solute molecule and surrounding solvent molecules can alter the energy difference between the ground and excited states. researchgate.net For instance, in polar solvents, the lone pairs of electrons on the oxygen and nitrogen atoms can interact with solvent molecules, leading to a blue shift (hypsochromic shift) of the n→π* transition to shorter wavelengths. youtube.com Conversely, π→π* transitions often experience a red shift (bathochromic shift) to longer wavelengths in polar solvents. By systematically studying the absorption spectrum in a range of solvents with varying polarities, it is possible to probe the nature of the electronic transitions and the charge distribution in the molecule's different electronic states. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with high accuracy. For this compound (C₁₁H₁₁NO), HRMS provides an experimental mass that can be compared to the theoretically calculated exact mass. This comparison serves to confirm the elemental composition of the molecule. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing unambiguous identification.
Single Crystal X-ray Diffraction Analysis
Determination of Crystal Structure and Molecular Conformation
The analysis reveals the spatial arrangement of the phenol and N-methylpyrrole rings relative to each other. researchgate.net A key parameter is the dihedral angle between the planes of the two rings, which dictates the degree of twisting in the molecule. researchgate.net The crystal structure also elucidates the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potentially C-H···π interactions, which govern the packing of molecules in the crystal lattice. mdpi.com For air-sensitive or unstable compounds, specialized handling techniques, such as using perfluorinated oil and low-temperature data collection, are employed to ensure the integrity of the crystal during analysis. ncl.ac.uk The resulting structural data is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules. mdpi.com
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their packing arrangement. These interactions are critical in determining the stability and macroscopic properties of the crystalline material. Based on the functional groups present—a hydroxyl group on the phenol ring and the N-methylated pyrrole ring—the following interactions are anticipated.
Hydrogen Bonding: The most prominent interaction would be the classical hydrogen bond between the hydroxyl group (-OH) of the phenol ring of one molecule and a suitable acceptor on an adjacent molecule. The oxygen atom of the hydroxyl group or the nitrogen atom of the pyrrole ring could act as acceptors. In related phenolic compounds, O-H···O and O-H···N hydrogen bonds are common and play a primary role in the formation of supramolecular assemblies. For instance, studies on other pyrrole derivatives have shown the formation of hydrogen-bonded dimers. nih.govmdpi.com
π-π Stacking Interactions: The planar aromatic systems of the phenol and pyrrole rings can lead to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are a common feature in the crystal packing of aromatic molecules. In a related compound, 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile, π-π interactions between translationally related pyrrole rings have been observed with a ring centroid-centroid distance of 3.8754 (10) Å. nih.govresearchgate.net
A summary of potential intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | Phenolic -OH | Phenolic -O or Pyrrolic -N | Formation of chains or dimers, primary structural motif |
| C-H···π Interactions | Methyl C-H, Aromatic C-H | π-system of phenol or pyrrole ring | Stabilization of the three-dimensional crystal lattice |
| π-π Stacking | Phenol ring, Pyrrole ring | Phenol ring, Pyrrole ring | Contribution to close packing and lattice energy |
Dihedral Angle Analysis and Conformational Preferences in the Solid State
The conformation of this compound in the solid state is largely defined by the dihedral angle between the planes of the phenol and pyrrole rings. This angle is a result of the balance between steric hindrance and the drive for electronic conjugation between the two aromatic systems.
In the absence of direct crystallographic data for the title compound, the conformational preferences can be inferred from structurally similar molecules. For example, in (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, the dihedral angle between the benzene (B151609) and pyrrole rings is reported to be 29.3°. nih.govnih.gov This deviation from planarity is attributed to the steric influence of the substituents. A similar non-planar conformation is expected for this compound due to the steric repulsion between the hydrogen atoms on the adjacent rings.
Conversely, in 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, the two pyrrole rings are twisted by a significant dihedral angle of 69.07 (16)°. researchgate.net This large twist minimizes steric clash between the rings. The presence of the N-methyl group in this compound would likely lead to a different, yet still non-planar, preferred conformation.
The table below summarizes the dihedral angles observed in related compounds, which can serve as a reference for predicting the conformation of this compound.
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |
| (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one | Benzene | Pyrrole | 29.3 | nih.govnih.gov |
| 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole | Pyrrole | Pyrrole | 69.07 (16) | researchgate.net |
The interplay of these intermolecular forces and conformational preferences ultimately determines the final, most stable three-dimensional arrangement of the molecules in the crystal lattice.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Ground State Electronic Structure
DFT has proven to be a powerful tool for examining the fundamental properties of 2-(1-Methyl-1H-pyrrol-2-yl)phenol at the atomic level. nih.govresearchgate.net
The spatial arrangement of atoms and the relative stabilities of different conformations of this compound have been explored through geometry optimization calculations. These studies identify the most stable conformers and the energy barriers between them. The conformation of the molecule is influenced by the rotation around the C-N bond connecting the pyrrole (B145914) and phenyl rings. nih.gov Steric effects, rather than electronic effects, are often the determining factor for the observed conformation in the solid state. nih.gov For similar pyrrole-containing compounds, quantum chemical calculations have been used to determine the equilibrium geometry of the free molecule, revealing that the minimum energy configuration often involves a near-perpendicular arrangement between the ring systems. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. wikipedia.orgnumberanalytics.comresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net
For pyrrole derivatives, the HOMO-LUMO energy gaps are analyzed to predict their reactivity. researchgate.net These calculations help in understanding the charge transfer that can occur within the molecule. researchgate.net The ionization potential (related to the HOMO energy) and electron affinity (related to the LUMO energy) can also be derived from these analyses, providing further insights into the molecule's electronic behavior.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. libretexts.orgyoutube.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. libretexts.orgyoutube.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Ionization Potential | Energy required to remove an electron | Related to the energy of the HOMO. |
| Electron Affinity | Energy released when an electron is added | Related to the energy of the LUMO. |
Key interactions that can be analyzed include:
Donations from lone pair (n) orbitals to antibonding (σ* or π*) orbitals.
Interactions between π-orbitals of the aromatic rings.
These delocalization effects are crucial for understanding the electronic communication between the phenol (B47542) and pyrrole rings.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface.
Negative regions (red/yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these are expected to be around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrole ring.
Positive regions (blue): Indicate electron-deficient areas, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl proton.
MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the properties of phenolic compounds. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a computational method used to investigate the electronic excited states of molecules and to simulate their UV-Vis absorption spectra. mdpi.com
TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, providing a theoretical UV-Vis spectrum that can be compared with experimental data. nih.govrsc.org This comparison helps in the assignment of the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. rsc.org For similar aromatic compounds, TD-DFT has been successfully used to reproduce experimental UV-Vis spectra and to understand the nature of the electronic excitations. nih.govunamur.be
Investigation of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)
Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding applications in technologies like frequency conversion and optical switching. The NLO response of a molecule is determined by its change in dipole moment when subjected to an external electric field, a property quantified by the polarizability (α) and the first-order hyperpolarizability (β).
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. researchgate.net For this compound, calculations would involve optimizing the molecular geometry and then computing the components of the dipole moment, polarizability, and hyperpolarizability. dtic.mil The presence of both an electron-donating pyrrole group and a potentially electron-accepting or donating phenol group suggests that the molecule could possess a significant ground-state dipole moment and a large hyperpolarizability, which are key indicators of NLO activity. nih.gov The magnitude of the first-order hyperpolarizability (β) is a primary determinant of a molecule's potential as an NLO material. researchgate.net A finite-field approach is often implemented in computational software to calculate these properties. dtic.mil
Table 1: Key NLO Properties and Their Significance
| Property | Symbol | Description |
|---|---|---|
| Dipole Moment | µ | A measure of the separation of positive and negative electrical charges within the molecule. |
| Polarizability | α | The tendency of the molecule's electron cloud to be distorted by an external electric field. |
Urea is often used as a reference standard in NLO studies to compare the relative NLO response of new compounds. researchgate.net Theoretical calculations for this compound would be benchmarked against such standards to evaluate its potential for technological applications.
Quantitative Aromaticity Assessment of the Pyrrole Ring
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. The five-membered pyrrole ring in this compound is a classic example of an aromatic heterocycle. Its aromaticity can be quantified using several computational methods.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity by analyzing the variation of bond lengths within a ring compared to an ideal aromatic system. The HOMA index is calculated from the optimized molecular geometry. A value of 1 indicates a fully aromatic system, like benzene (B151609), while values approaching 0 suggest a non-aromatic, bond-alternating structure.
For the pyrrole ring in the title compound, a HOMA calculation would provide a quantitative measure of its π-electron delocalization. It is expected that the pyrrole ring would exhibit a high HOMA value, confirming its aromatic character. Deviations from unity can reveal the electronic influence of the attached phenol substituent on the pyrrole ring's structure.
Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves placing a "ghost" atom at a specific point, typically the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)), and calculating the magnetic shielding. A negative NICS value (a high-field or shielded signal) is indicative of a diatropic ring current, which is a hallmark of aromaticity.
For the pyrrole ring of this compound, a negative NICS value would be anticipated. NICS calculations are valuable because they provide insight into the magnetic properties associated with aromaticity, complementing the geometry-based HOMA index. The NICS(1)zz value, which considers only the tensor component perpendicular to the ring, is often considered a more robust measure of the π-system's aromaticity. mdpi.com
Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)
Computational methods can accurately predict the thermodynamic properties of a molecule in its standard state. These calculations are vital for understanding the stability and reactivity of this compound. The primary properties calculated are the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°).
These values are typically obtained from a frequency calculation performed after the molecule's geometry has been optimized. The frequency calculation provides the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy at a given temperature, usually 298.15 K.
Table 2: Key Thermodynamic Properties
| Property | Symbol | Description |
|---|---|---|
| Standard Enthalpy of Formation | ΔH°f | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |
| Standard Gibbs Free Energy of Formation | ΔG°f | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states; indicates spontaneity. |
| Standard Entropy | S° | A measure of the randomness or disorder of the molecule at a standard state. |
These theoretical thermodynamic data are invaluable for predicting the compound's behavior in chemical reactions and for establishing its relative stability. jcsp.org.pk
Solvent Effects on Molecular Properties using Continuum Models (e.g., Polarizable Continuum Model, PCM)
Molecular properties can be significantly influenced by the surrounding environment, particularly in a solution. Explicitly modeling individual solvent molecules is computationally very expensive. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that models the solvent as a continuous medium with a specific dielectric constant. dtic.mil
In the PCM framework, a cavity is created around the solute molecule within the dielectric continuum. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) approach allows for the calculation of molecular properties in different solvents.
For this compound, PCM calculations could be used to investigate:
Changes in its geometric structure in polar versus non-polar solvents.
The effect of solvent polarity on its dipole moment and NLO properties.
Shifts in its electronic absorption spectra (solvatochromism) using Time-Dependent DFT combined with PCM (TD-DFT/PCM). researchgate.net
The PCM method is available in many quantum chemical software packages and can be applied at various levels of theory, including Hartree-Fock and DFT. dtic.mil While highly effective for modeling electrostatic interactions, its limitations become apparent when non-electrostatic effects like specific hydrogen bonds dominate the solute-solvent interactions. dtic.mil
Reactivity Profiles and Mechanistic Investigations
Electrophilic and Nucleophilic Aromatic Substitution on Heterocyclic and Aromatic Rings
Electrophilic Aromatic Substitution:
The phenol (B47542) ring in 2-(1-Methyl-1H-pyrrol-2-yl)phenol is susceptible to electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. youtube.com Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comsavemyexams.com For instance, in nitration, the generation of a nitronium ion (NO2+) allows for its addition to the activated benzene (B151609) ring. youtube.com
The pyrrole (B145914) ring is also highly reactive towards electrophiles, often more so than benzene. The nitrogen atom's lone pair of electrons significantly increases the electron density of the ring. Electrophilic substitution on the pyrrole ring typically occurs at the C2 and C5 positions. In the case of this compound, the C2 position is already substituted, making the C5 position the most likely site for further electrophilic attack on the pyrrole ring.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution is less common for both phenol and pyrrole rings unless they are substituted with strong electron-withdrawing groups, which is not the case for the parent compound this compound. However, derivatives of this compound could potentially undergo such reactions. For example, the presence of a nitro group on the phenol ring would activate it towards nucleophilic attack.
Oxidation and Reduction Chemistry
The phenolic and pyrrolic moieties of this compound exhibit distinct behaviors under oxidative and reductive conditions.
Oxidation:
Phenols can be oxidized to form a variety of products, including quinones. The oxidation can proceed via a phenoxy radical intermediate. The pyrrole ring is also susceptible to oxidation, which can lead to the formation of pyrrolinones or ring-opened products. researchgate.net The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions. For instance, a dearomative oxidation of pyrroles to Δ³-pyrrol-2-ones has been achieved using a sulfoxide (B87167) as an oxidant in the presence of a carboxylic acid anhydride (B1165640) and a Brønsted acid additive. researchgate.net
Reduction:
The reduction of the phenol ring typically requires harsh conditions to form cyclohexanol (B46403) derivatives. The pyrrole ring, on the other hand, can be reduced more readily. Catalytic hydrogenation, for example, can reduce the pyrrole ring to a pyrrolidine (B122466) ring. The choice of catalyst and reaction conditions would be crucial in selectively reducing one ring over the other.
Exploration of Reaction Mechanisms and Transition States using Computational Methods
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating the mechanisms of organic reactions. escholarship.org Such studies can provide valuable insights into the thermodynamics and kinetics of reaction pathways, as well as the structures of transition states. escholarship.orgresearchgate.net
For the reactions of this compound, computational methods could be employed to:
Predict the regioselectivity of electrophilic substitution on both the phenol and pyrrole rings.
Elucidate the mechanisms of oxidation and reduction reactions, identifying key intermediates and transition states.
Investigate the feasibility of various intramolecular cyclization and rearrangement pathways, determining the activation barriers for each.
Advanced Materials Applications and Fundamental Principles
Design of Chromophores and Fluorophores
The design of novel chromophores and fluorophores is a cornerstone of materials science, with applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. The inherent electronic properties of 2-(1-Methyl-1H-pyrrol-2-yl)phenol make it a promising candidate for such applications.
Tuning Electronic Delocalization for Photophysical Property Enhancement
The photophysical properties of a molecule, such as its absorption and emission of light, are intrinsically linked to the extent of electronic delocalization within its structure. In this compound, the pyrrole (B145914) ring acts as an electron-donating group, while the phenol (B47542) ring can act as an electron-withdrawing or -donating group depending on the surrounding chemical environment. This "push-pull" character facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for fluorescence.
The degree of electronic communication between the pyrrole and phenol rings is highly dependent on the dihedral angle between them. A more planar conformation allows for greater π-orbital overlap, leading to a more delocalized system. This increased delocalization typically results in a bathochromic (red) shift in both the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths.
Theoretical studies on related 2-phenylpyrrole (PhPy) molecules using methods like Density Functional Theory (DFT) have shown that electric charging leads to significant changes in the geometry and a higher perturbation of bond length alternation in both rings, indicating a change in electronic delocalization. rsc.org The introduction of substituents on either ring can further modulate these properties. For instance, electron-donating groups on the phenol ring would enhance the push-pull effect, potentially increasing the fluorescence quantum yield and shifting the emission to even longer wavelengths. Conversely, electron-withdrawing groups could alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), providing a route to fine-tune the color of the emitted light.
The photophysical properties of various pyrrole derivatives have been investigated, revealing that strategic substitution can lead to materials with desirable characteristics such as aggregation-induced emission (AIE). nih.gov In AIE-active materials, the molecules are non-emissive in solution but become highly fluorescent in the aggregated state, a property valuable for solid-state lighting and sensing applications.
| Compound Family | Substitution Effect | Observed Photophysical Change | Reference |
| 1,2,4-Triphenylpyrroles | Introduction of electron-donating groups | Red-shift and increased fluorescence efficiency | nih.gov |
| Diketopyrrolopyrroles | Replacement of phenyl with five-membered aromatic rings | Decreased dihedral angle, bathochromic shift of absorption | nih.gov |
| Pyrrolo[1,2-a]quinoxalines | Conjugating benzene (B151609) or thiophene (B33073) rings | Red-shifted absorption profiles and improved Stokes shift | iaea.org |
Supramolecular Assembly and Crystal Engineering
The arrangement of molecules in the solid state is critical to the macroscopic properties of a material. Supramolecular chemistry and crystal engineering provide the tools to control these arrangements through the strategic use of non-covalent interactions.
Role of Hydrogen Bonding and π-Stacking Interactions in Solid-State Architectures
The structure of this compound incorporates key functional groups that can participate in specific and directional intermolecular interactions, namely hydrogen bonding and π-stacking. The hydroxyl (-OH) group of the phenol ring is a classic hydrogen bond donor, while the nitrogen atom of the pyrrole ring can act as a hydrogen bond acceptor.
In the solid state, it is anticipated that the hydroxyl group will form strong hydrogen bonds with acceptor sites on neighboring molecules. This could involve the nitrogen of the pyrrole ring or the oxygen of another phenol group, leading to the formation of well-defined one-, two-, or three-dimensional networks. For instance, studies on related hydroxyphenyl-containing compounds have shown the formation of inversion dimers through O—H⋯N hydrogen bonds. researchgate.net The presence of water molecules in the crystal lattice can also mediate complex hydrogen-bonding networks. nih.gov
In addition to hydrogen bonding, the aromatic nature of both the pyrrole and phenol rings facilitates π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, play a crucial role in the packing of molecules in the crystal. The geometry of π-stacking can vary, with common arrangements being face-to-face and edge-to-face (T-shaped). The presence of the methyl group on the pyrrole nitrogen may sterically influence the preferred stacking geometry.
| Interaction Type | Participating Groups | Potential Supramolecular Motif | Reference |
| Hydrogen Bonding | Phenolic -OH, Pyrrole -N | Chains, Dimers, Sheets | researchgate.netnih.govrsc.org |
| π-Stacking | Pyrrole ring, Phenol ring | Face-to-face stacks, T-shaped arrangements | rsc.orgnih.gov |
Theoretical Approaches to Developing Materials with Tailored Electronic Properties
Computational chemistry provides invaluable insights into the structure-property relationships of materials, guiding the design of new compounds with desired electronic characteristics. For this compound and its derivatives, theoretical methods are instrumental in understanding their behavior at a molecular level.
Density Functional Theory (DFT) is a widely used method to calculate the ground-state electronic structure of molecules. These calculations can predict optimized geometries, molecular orbital energies (HOMO and LUMO), and the distribution of electron density. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the chemical reactivity and the energy of the lowest electronic excitation. For instance, DFT studies on pyrrole-phenylene copolymers have shown that functionalization with groups like –OH can lead to a more coplanar structure due to intramolecular hydrogen bonding, which in turn affects the electronic properties.
To investigate the excited-state properties relevant to chromophores and fluorophores, Time-Dependent DFT (TD-DFT) is employed. TD-DFT calculations can predict the absorption spectra of molecules, providing information on the energies and intensities of electronic transitions. By analyzing the molecular orbitals involved in these transitions, one can understand the nature of the excited state, for example, whether it has significant intramolecular charge transfer character.
Furthermore, theoretical models can be used to study the non-covalent interactions that govern supramolecular assembly. By calculating the potential energy surface of interacting molecular pairs, the preferred geometries and interaction energies of hydrogen bonds and π-stacking can be determined. This information is crucial for predicting the most stable crystal structures and for understanding the forces that drive self-assembly. For example, theoretical studies have been used to investigate the strength of stacking interactions between different aromatic systems.
Through a synergistic approach combining synthesis, experimental characterization, and theoretical modeling, it is possible to develop a deep understanding of the fundamental principles governing the properties of this compound and to rationally design new materials with tailored electronic and optical functionalities for a wide range of advanced applications.
Q & A
Q. What are the reliable synthetic routes for 2-(1-Methyl-1H-pyrrol-2-yl)phenol, and how can regioselectivity be ensured?
Answer: The synthesis of pyrrole-substituted phenols often involves regioselective acylation or coupling reactions. For example, TiCl4-catalyzed reactions with N-acylbenzotriazoles enable regioselective 2-acylation of pyrroles, as demonstrated in the synthesis of structurally similar compounds . Key steps include:
- Reagent selection : Use of TiCl4 to activate the pyrrole ring for 2-position substitution.
- Purification : Column chromatography (hexane/ethyl acetate gradients) to isolate the product .
- Yield optimization : Adjusting reaction time (4–7 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrrole to acylating agent) .
Q. How is the molecular conformation of this compound characterized?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Dihedral angles : Between the pyrrole and phenol rings (e.g., 82.95°–86.57° in related compounds) .
- Intermolecular interactions : π-π stacking distances (~3.45 Å) and hydrogen bonding (O–H···N) stabilize the crystal lattice .
- Software : SHELXL for refinement and ORTEP-3 for graphical representation .
Advanced Research Questions
Q. How can conflicting crystallographic data on dihedral angles in similar compounds be resolved?
Answer: Contradictions may arise from solvent effects, temperature, or polymorphism. Strategies include:
- Temperature-controlled crystallization : Slow evaporation in methanol at 193 K reduces thermal motion artifacts .
- Validation : Cross-checking with DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical angles .
- Statistical analysis : Use of R-factors (<0.05) and displacement parameters to assess data reliability .
Q. What methodologies are used to analyze hydrogen-bonding networks in this compound derivatives?
Answer: Graph set analysis (GSA) is applied to classify hydrogen-bonding patterns:
Q. How can the photophysical properties of this compound be optimized for fluorescent probes?
Answer: Modify substituents to enhance Stokes shift and quantum yield:
- Substitution effects : Electron-withdrawing groups (e.g., Cl) on the phenol ring increase fluorescence intensity .
- Solvent screening : Polar aprotic solvents (e.g., DMSO) reduce quenching .
- Experimental design : UV-Vis (λmax 300–400 nm) and fluorescence lifetime measurements (time-correlated single-photon counting) .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Related Compounds
| Compound | Dihedral Angle (°) | π-π Distance (Å) | R-Factor | Refinement Software |
|---|---|---|---|---|
| Acylpyrrole derivative | 82.95–86.57 | 3.45 | 0.045 | SHELXL |
| Pyrazole-phenol | 16.83–51.68 | N/A | 0.127 | SHELXTL |
Q. Table 2: Synthetic Yields Under Different Conditions
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| TiCl4 | CH2Cl2 | 4 | 67.5 | |
| None | Ethanol | 7 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
